(2,5-Dibromo-1,4-phenylene)dimethanol

Catalog No.
S1913737
CAS No.
395059-21-9
M.F
C8H8Br2O2
M. Wt
295.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,5-Dibromo-1,4-phenylene)dimethanol

CAS Number

395059-21-9

Product Name

(2,5-Dibromo-1,4-phenylene)dimethanol

IUPAC Name

[2,5-dibromo-4-(hydroxymethyl)phenyl]methanol

Molecular Formula

C8H8Br2O2

Molecular Weight

295.96 g/mol

InChI

InChI=1S/C8H8Br2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2,11-12H,3-4H2

InChI Key

ALNZHGZKERXBKV-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)CO)Br)CO

Canonical SMILES

C1=C(C(=CC(=C1Br)CO)Br)CO

(2,5-Dibromo-1,4-phenylene)dimethanol is an organic compound with the molecular formula C8H8Br2O2C_8H_8Br_2O_2. This compound features two bromine atoms and two hydroxymethyl groups attached to a benzene ring, making it a dibrominated derivative of 1,4-phenylene dimethanol. Its structural formula can be represented as follows:

SMILES OCC1=CC(Br)=C(CO)C=C1Br\text{SMILES }OCC1=CC(Br)=C(CO)C=C1Br

This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science.

  • Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: The bromine atoms can be reduced to yield the corresponding hydrogenated compound.
  • Substitution: The bromine atoms can be replaced with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate or chromium trioxide for oxidation.
  • Reducing agents: Lithium aluminum hydride for reduction.
  • Nucleophiles: Amines or alkyl halides for substitution reactions.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxymethyl groups can yield 2,5-dibromo-1,4-benzenedicarboxylic acid, while substitution of the bromine atoms can produce various substituted derivatives.

Research indicates that (2,5-dibromo-1,4-phenylene)dimethanol and its derivatives exhibit potential biological activities. These include:

  • Antimicrobial properties: Some studies suggest effectiveness against various microbial strains.
  • Anticancer properties: Preliminary research indicates potential efficacy in inhibiting cancer cell proliferation.

The mechanism of action is believed to involve interactions with specific molecular targets influenced by the compound's bromine and hydroxymethyl functional groups.

The synthesis of (2,5-dibromo-1,4-phenylene)dimethanol typically involves multiple steps:

  • Bromination of 1,4-phenylene dimethanol: This step introduces bromine atoms at the 2 and 5 positions of the benzene ring.
  • Functionalization: Subsequent reactions may involve further oxidation or substitution to enhance the compound's properties and yield derivatives suitable for specific applications.

Industrial production methods may optimize these steps for higher yields and purity levels.

(2,5-Dibromo-1,4-phenylene)dimethanol has a wide range of applications:

  • Chemistry: Used as an intermediate in synthesizing more complex organic molecules and materials.
  • Biology: Studied for its potential biological activities in drug development and therapeutic applications.
  • Industry: Employed in producing polymers, resins, and other industrial materials due to its unique chemical properties.

The interaction studies of (2,5-dibromo-1,4-phenylene)dimethanol focus on its reactivity with biological molecules and other chemical species. Understanding these interactions is crucial for elucidating its mechanism of action in biological systems and optimizing its use in pharmaceuticals and materials science.

Several compounds share structural similarities with (2,5-dibromo-1,4-phenylene)dimethanol. These include:

Compound NameMolecular FormulaKey Features
1,4-Dibromo-2,5-dimethylbenzeneC8H8Br2C_8H_8Br_2Contains two methyl groups instead of hydroxymethyl groups.
2-Bromo-1,4-benzenediolC6H6BrO2C_6H_6BrO_2Lacks one bromine atom; contains hydroxyl groups.
2,5-Dimethyl-1,4-benzenediamineC10H14N2C_10H_{14}N_2Contains amine functional groups instead of bromines.

Uniqueness

The uniqueness of (2,5-dibromo-1,4-phenylene)dimethanol lies in its combination of two bromine atoms and two hydroxymethyl groups on a phenylene backbone. This specific arrangement enhances its reactivity and potential applications compared to similar compounds that may lack one or more functional groups or have different substituents altogether.

XLogP3

1.5

Wikipedia

2,5-Dibromo-1,4-benzenedimethanol

Dates

Modify: 2023-08-16

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